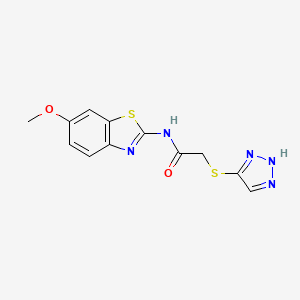![molecular formula C16H17N3O3 B5501962 N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as EPI-001, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of prostate cancer. EPI-001 works by targeting the androgen receptor (AR), a protein that plays a crucial role in the development and progression of prostate cancer.
作用机制
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide works by binding to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the activation of genes involved in prostate cancer development and progression. By inhibiting the androgen receptor in this manner, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide effectively blocks the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to have other biochemical and physiological effects. For example, N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been shown to reduce the expression of genes involved in inflammation, which may have implications for the treatment of other diseases such as rheumatoid arthritis. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to reduce the growth of hair follicles, which may have implications for the treatment of male pattern baldness.
实验室实验的优点和局限性
One of the major advantages of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its specificity for the androgen receptor, which makes it a potentially safer and more effective therapeutic agent than conventional anti-androgen therapies. However, one limitation of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its availability for certain research applications.
未来方向
There are several potential future directions for research on N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One area of focus could be the development of more efficient synthesis methods to reduce the cost and increase the availability of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide for research and clinical applications. Another area of focus could be the optimization of dosing regimens and combination therapies to maximize the anti-cancer effects of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. Additionally, further research could be conducted to investigate the potential applications of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide in other diseases beyond prostate cancer.
合成方法
The synthesis of N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves a multistep process that begins with the reaction of 4-pyridinecarboximidamide with 2-(4-ethylphenoxy)acetic acid. The resulting product is then subjected to a series of chemical reactions, including esterification, amidation, and reduction, to yield N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. The overall yield of the synthesis process is approximately 5%, and the purity of the final product is greater than 95%.
科学研究应用
N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been extensively studied in preclinical models of prostate cancer, and has shown promising results in inhibiting the growth and proliferation of prostate cancer cells. N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has also been shown to be effective in overcoming resistance to conventional anti-androgen therapies, making it a potential treatment option for patients with advanced prostate cancer.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-12-3-5-14(6-4-12)21-11-15(20)22-19-16(17)13-7-9-18-10-8-13/h3-10H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPJJAZKLOJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-{[2-(4-ethylphenoxy)acetyl]oxy}pyridine-4-carboximidamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)
![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)
![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)
![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)
![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)